molecular formula C11H8FNO B8456989 5-Fluoro-6-phenyl-3-pyridinol

5-Fluoro-6-phenyl-3-pyridinol

Cat. No.: B8456989
M. Wt: 189.19 g/mol
InChI Key: IUHVLTLCNULIMA-UHFFFAOYSA-N
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Description

5-Fluoro-6-phenyl-3-pyridinol is a high-purity chemical compound serving as a versatile scaffold in medicinal chemistry and drug discovery. The integration of a fluorine atom and a phenyl ring on the pyridinol core is a common strategy in lead optimization to fine-tune a molecule's electronic properties, lipophilicity, and metabolic stability. Research into analogous pyridine and pyridinone derivatives highlights their significant potential as privileged structures for developing protein-protein interaction (PPI) inhibitors, particularly in the pursuit of new antiviral therapies . As such, this compound is valuable for constructing more complex molecular architectures, especially in developing novel inhibitors targeting enzymatic functions or protein complexes . It is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers can rely on the documented quality of this product for their advanced chemical and biological studies.

Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

5-fluoro-6-phenylpyridin-3-ol

InChI

InChI=1S/C11H8FNO/c12-10-6-9(14)7-13-11(10)8-4-2-1-3-5-8/h1-7,14H

InChI Key

IUHVLTLCNULIMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 5-Fluoro-6-phenyl-3-pyridinol and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Functional Groups Density (g/cm³) Boiling Point (°C) pKa
This compound (Target) C₁₁H₈FNO 201.19* 5-F, 6-Ph, 3-OH Fluorine, Phenyl, Hydroxyl - - -
5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol C₁₂H₇F₄NO 257.18 5-(3-F-Ph), 6-CF₃, 2-OH 3-Fluorophenyl, CF₃, Hydroxyl 1.405 342.4 7.27
5-Fluoro-3-iodopyridin-2-ol C₅H₃FINO 239.99 5-F, 3-I, 2-OH Fluorine, Iodine, Hydroxyl - - -

*Hypothetical molecular weight calculated based on formula.

Key Observations:

Substituent Effects on Molecular Weight :

  • The trifluoromethyl (-CF₃) and 3-fluorophenyl groups in 5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol significantly increase its molecular weight (257.18 vs. ~201 for the target compound) .
  • The iodine substituent in 5-Fluoro-3-iodopyridin-2-ol contributes to its higher molecular weight (239.99) compared to the target compound .

Hydroxyl Position and Acidity :

  • In 5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol , the hydroxyl group at position 2 exhibits a pKa of 7.27, suggesting moderate acidity influenced by electron-withdrawing substituents (CF₃ and F) . The target compound’s hydroxyl at position 3 may have a different pKa due to altered electronic effects from the phenyl and fluorine groups.

Boiling Point and Density :

  • The trifluoromethyl and fluorophenyl groups in contribute to a high boiling point (342.4°C) and density (1.405 g/cm³), likely due to increased molecular polarity and van der Waals interactions. The target compound’s phenyl group may similarly enhance hydrophobicity but reduce density compared to .

Electronic and Reactivity Comparisons

  • Electron-Withdrawing Effects: Fluorine at position 5 in the target compound and enhances electrophilic substitution resistance but may activate the hydroxyl group for deprotonation.
  • Steric Effects :

    • The phenyl group at position 6 in the target compound introduces steric hindrance, which may reduce accessibility for nucleophilic attacks compared to smaller substituents like iodine in .

Q & A

Q. What synthetic routes are optimal for preparing 5-Fluoro-6-phenyl-3-pyridinol, and what reaction conditions ensure high yield?

The synthesis typically involves fluorination of pyridine precursors. Key steps include:

  • Fluorination : Use of potassium fluoride (KF) or other fluorinating agents in polar aprotic solvents like DMSO to introduce the fluorine atom at the 5-position .
  • Phenyl group introduction : Suzuki-Miyaura coupling with phenylboronic acid under palladium catalysis to attach the phenyl group at the 6-position .
  • Hydroxyl group retention : Protect the 3-hydroxyl group during fluorination using trimethylsilyl (TMS) groups to prevent side reactions . Critical parameters: Temperature control (<100°C) to avoid decomposition and inert atmosphere (N₂/Ar) for palladium-mediated coupling .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹⁹F NMR to confirm fluorine substitution and phenyl integration. For example, the ¹⁹F NMR signal typically appears at δ -110 to -120 ppm for aromatic fluorides .
  • X-ray Diffraction (XRD) : Resolve crystal structure and hydrogen-bonding patterns (e.g., O-H···N interactions in pyridinol derivatives) .
  • HPLC-MS : Assess purity (>95%) and detect byproducts like dehalogenated or hydroxylated derivatives .

Advanced Research Questions

Q. How do competing reaction pathways during fluorination impact regioselectivity and byproduct formation?

Competing pathways arise from:

  • Electrophilic vs. nucleophilic fluorination : Electrophilic agents (e.g., Selectfluor) may favor aromatic fluorination but risk over-fluorination, while nucleophilic agents (KF) require stringent anhydrous conditions .
  • Byproduct analysis : Use LC-MS to identify intermediates like 6-phenyl-3-pyridinol (from defluorination) or di-fluorinated analogs. Computational modeling (DFT) can predict activation barriers for competing pathways . Mitigation: Optimize solvent polarity (e.g., DMF for better fluorophilicity) and stoichiometric control of fluorinating agents .

Q. How can contradictions between computational predictions and experimental data on hydrogen-bonding networks be resolved?

  • Multi-technique validation : Compare XRD data with DFT-optimized geometries to identify discrepancies in hydrogen-bond lengths or angles .
  • Solvent effects : Simulate solvent interactions (e.g., water vs. DMSO) using molecular dynamics (MD) to explain deviations in crystal packing . Example: If computational models predict stronger O-H···N bonds than observed experimentally, consider lattice strain or π-π stacking interference .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound derivatives?

  • Derivatization : Modify the phenyl (e.g., electron-withdrawing groups) or hydroxyl group (e.g., esterification) to probe bioactivity .
  • In vitro assays : Test kinase inhibition (e.g., GSK-3β) using fluorescence polarization assays, comparing IC₅₀ values against non-fluorinated analogs .
  • Data-driven SAR : Use multivariate analysis to correlate substituent electronic parameters (Hammett σ) with activity trends .

Methodological Considerations

  • Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) to address batch-to-batch variability .
  • Analytical cross-validation : Pair HPLC with ¹H NMR integration for accurate purity quantification, avoiding overreliance on single techniques .
  • Data transparency : Share raw crystallographic data (e.g., CIF files) to enable independent validation of structural claims .

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